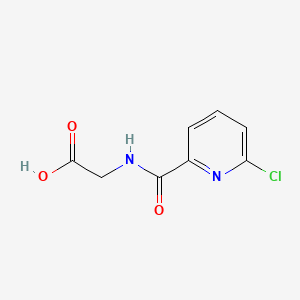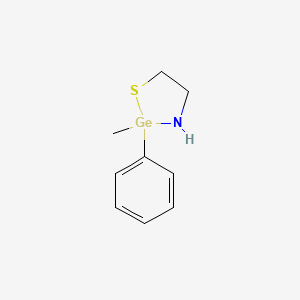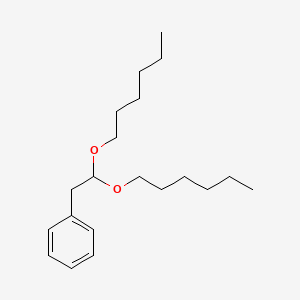
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate typically involves multi-step organic reactionsCommon reagents used in these reactions include protecting groups to ensure selective functionalization and catalysts to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Aplicaciones Científicas De Investigación
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate include other amino acid derivatives and hydroxyethyl-substituted glutarates .
Uniqueness
Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
79814-47-4 |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2S,3R)-3-amino-2-(1-hydroxyethyl)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-4(10)7(8(12)13)5(9)3-6(11)14-2/h4-5,7,10H,3,9H2,1-2H3,(H,12,13)/t4?,5-,7-/m1/s1 |
Clave InChI |
PSXSADQBHNHUIF-JXPXPQBSSA-N |
SMILES isomérico |
CC([C@H]([C@@H](CC(=O)OC)N)C(=O)O)O |
SMILES canónico |
CC(C(C(CC(=O)OC)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)










